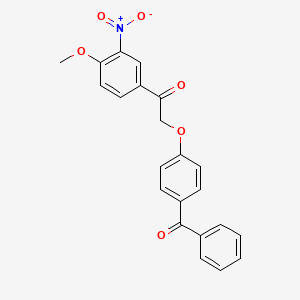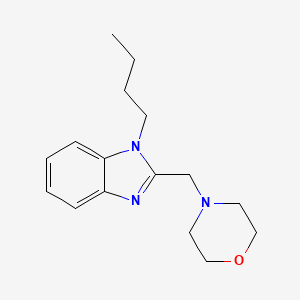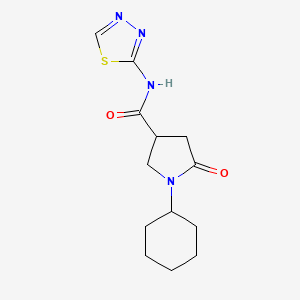
2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone
Overview
Description
2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone, also known as BP-1, is a widely used organic compound in scientific research. BP-1 is a type of benzophenone derivative that has been extensively studied for its potential applications in various fields such as medicine, chemistry, and biology.
Mechanism of Action
The mechanism of action of 2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone is not fully understood. However, it is believed that 2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone acts as a photosensitizer by absorbing light energy and transferring it to oxygen molecules, resulting in the production of reactive oxygen species (ROS) that can induce cell death. 2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone has been shown to have biochemical and physiological effects on various systems in the body. 2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone has been shown to have potential endocrine-disrupting effects by binding to estrogen receptors and interfering with the normal functioning of the endocrine system. 2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone has also been shown to have potential cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use. 2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone also has a high degree of stability, making it ideal for long-term experiments. However, 2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone also has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous environments. 2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone also has potential endocrine-disrupting effects, which can complicate experiments involving hormonal systems.
Future Directions
There are several future directions for research involving 2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone. One area of research is the development of more efficient synthesis methods for 2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone and other benzophenone derivatives. Another area of research is the investigation of the potential endocrine-disrupting effects of 2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone and other benzophenone derivatives. Further research is also needed to fully understand the mechanism of action of 2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone and its potential applications in various fields. Finally, research is needed to investigate the potential toxicity of 2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone and its effects on human health and the environment.
In conclusion, 2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone is a widely studied organic compound with potential applications in various fields such as medicine, chemistry, and biology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications and limitations of 2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone.
Scientific Research Applications
2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone has been widely used in scientific research due to its potential applications in various fields. In the field of medicine, 2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. 2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone has also been studied for its potential use as an anti-inflammatory agent in the treatment of skin diseases such as psoriasis.
In the field of chemistry, 2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone has been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and iron. 2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone has also been studied for its potential use as a catalyst in organic synthesis reactions.
In the field of biology, 2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone has been studied for its potential use as a UV filter in sunscreens and other personal care products. 2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone has also been studied for its potential effects on the endocrine system and its potential to disrupt hormonal balance.
properties
IUPAC Name |
2-(4-benzoylphenoxy)-1-(4-methoxy-3-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO6/c1-28-21-12-9-17(13-19(21)23(26)27)20(24)14-29-18-10-7-16(8-11-18)22(25)15-5-3-2-4-6-15/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTVVDCJRSESFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6,7-trimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4393471.png)


![2-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4393497.png)
![ethyl 4-[1-(3-chloro-2-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B4393502.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4393503.png)
![5-bromo-N-[3-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B4393511.png)
![N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4393517.png)


![2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4393556.png)


![methyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B4393573.png)